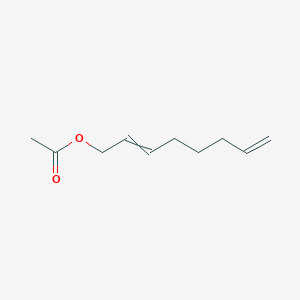
1-Acetoxyocta-2,7-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Acetoxyocta-2,7-diene is an organic compound with the molecular formula C10H16O2 It is a derivative of octadiene, featuring an acetate group attached to the first carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Acetoxyocta-2,7-diene can be synthesized through various methods. One common approach involves the acetylation of 2,7-octadien-1-ol using acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency .
Industrial Production Methods
Industrial production of this compound may involve similar acetylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
1-Acetoxyocta-2,7-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or diols.
Reduction: Reduction reactions can convert the double bonds into single bonds, yielding saturated derivatives.
Substitution: The acetate group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing double bonds.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used to replace the acetate group.
Major Products Formed
Epoxides: Formed through epoxidation reactions.
Diols: Result from dihydroxylation reactions.
Saturated derivatives: Produced via reduction of double bonds.
Substituted derivatives: Obtained through nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
1-Acetoxyocta-2,7-diene has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other materials with specific properties .
Mecanismo De Acción
The mechanism of action of 1-acetoxyocta-2,7-diene involves its interaction with various molecular targets and pathways. For example, in oxidation reactions, the compound’s double bonds react with oxidizing agents to form epoxides or diols. In substitution reactions, the acetate group is replaced by nucleophiles, leading to the formation of new functional groups. These reactions are facilitated by the compound’s conjugated diene structure, which stabilizes reaction intermediates through resonance .
Comparación Con Compuestos Similares
Similar Compounds
1,7-Octadiene: A related compound with a similar diene structure but lacking the acetate group.
2,7-Octadien-1-ol: The precursor to 1-acetoxyocta-2,7-diene, featuring a hydroxyl group instead of an acetate group.
1,3-Butadiene: A simpler diene with two double bonds but a shorter carbon chain
Uniqueness
This compound is unique due to its acetate functional group, which imparts distinct reactivity and properties compared to other dienes. This functional group allows for a wider range of chemical transformations and applications, making it a valuable compound in various fields of research and industry .
Propiedades
Número CAS |
3491-27-8 |
|---|---|
Fórmula molecular |
C10H16O2 |
Peso molecular |
168.23 g/mol |
Nombre IUPAC |
octa-2,7-dienyl acetate |
InChI |
InChI=1S/C10H16O2/c1-3-4-5-6-7-8-9-12-10(2)11/h3,7-8H,1,4-6,9H2,2H3 |
Clave InChI |
RDOHPVPONNHSPH-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCC=CCCCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















